molecular formula C10H18F3N B2975908 2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine CAS No. 2248300-75-4

2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine

Cat. No.: B2975908
CAS No.: 2248300-75-4
M. Wt: 209.256
InChI Key: XXUOVAYGIVECPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine” is an organic compound. It is a derivative of cyclohexylamine, which is an aliphatic amine . The compound contains a trifluoromethyl group (-CF3), which is a common functional group in organofluorine chemistry .


Synthesis Analysis

The synthesis of such compounds typically involves the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . Another method is the alkylation of ammonia using cyclohexanol .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H18F3N. It contains a cyclohexyl ring with a trifluoromethyl group attached, and a propylamine group .

Future Directions

Fluorine-containing compounds, including those with the trifluoromethyl group, make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, “2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine” and similar compounds may have potential applications in the development of new pharmaceuticals .

Properties

IUPAC Name

2-[3-(trifluoromethyl)cyclohexyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h7-9H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUOVAYGIVECPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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